molecular formula C12H19NO5 B018282 Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate CAS No. 196394-49-7

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

Cat. No. B018282
M. Wt: 257.28 g/mol
InChI Key: YTLCHNBFNGFDSD-SFYZADRCSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes starting from basic chiral building blocks like amino acids. For instance, compounds with similar structural features have been synthesized from L-aspartic acid through selective methylation, Boc-protection, acylation, reduction, and oxidation steps, achieving moderate yields (Zhang Xingxian, 2012). Another approach for synthesizing stereochemically complex glutamic acid derivatives includes diastereoselective methylation to obtain the desired trans product with high affinity for specific receptors (Z. Gu, Xiao Lin, D. Hesson, 1995).

Scientific Research Applications

Environmental Remediation and Fate

Vapor-Liquid Equilibria and Environmental Impact

Research focuses on the vapor-liquid equilibria of ethers like methyl tert-butyl ether (MTBE) and their mixtures, which are used as gasoline additives to improve octane rating and reduce exhaust pollution. These studies are crucial for understanding the environmental behavior and potential impact of these additives (Marsh et al., 1999).

Bioremediation of MTBE

There's a significant body of research on the microbial degradation of MTBE, a related ether, in the subsurface. These studies demonstrate that MTBE and its key intermediate, tert-butyl alcohol (TBA), may be biodegradable under both oxic and nearly all anoxic conditions, although degradation rates and pathways vary widely. This research is pivotal for developing bioremediation strategies for MTBE-contaminated sites (Schmidt et al., 2004).

Chemical Processes and Synthesis

Catalytic Processes

Studies have examined the catalytic roles and mechanisms of various compounds in synthesizing ethers like MTBE. For instance, the use of heteropoly acids in catalyzing the synthesis of MTBE has been explored, highlighting the search for environmentally friendly and stable catalysts (Bielański et al., 2003).

Fluorescent Chemosensors

Compounds based on similar structural frameworks have been used to develop chemosensors for detecting various analytes, demonstrating the versatile applications of these compounds in chemical sensing technologies (Roy, 2021).

Safety And Hazards

For the related compound (2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid, safety information includes a GHS07 pictogram, a warning signal word, and hazard statements including H319 . It’s important to handle all chemicals with appropriate safety precautions.

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-methyl-5-oxopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO5/c1-7-6-8(10(15)17-5)13(9(7)14)11(16)18-12(2,3)4/h7-8H,6H2,1-5H3/t7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTLCHNBFNGFDSD-SFYZADRCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](N(C1=O)C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40448927
Record name Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate

CAS RN

196394-49-7
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S,4R)-4-methyl-5-oxo-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=196394-49-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (2S,4R)-1-(tert-butoxycarbonyl)-4-methylpyroglutamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40448927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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